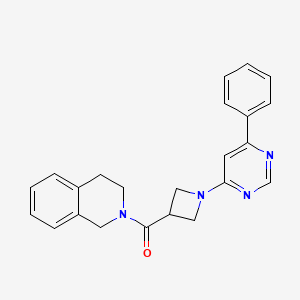

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone is a complex organic molecule featuring a combination of isoquinoline and pyrimidine structures. This dual ring system offers a wide array of potential reactivity and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: One approach for synthesizing this compound involves the reaction of 3,4-dihydroisoquinoline with a methanone precursor containing the azetidine and pyrimidine functionalities. The reaction typically occurs in the presence of a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods: Industrially, the synthesis might be scaled up using similar methodologies but optimized for large-scale operations, ensuring high yields and purity. Process development in an industrial setting may include reaction optimization, purification techniques, and stability studies.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation at various positions on the isoquinoline and azetidine rings.

Reduction: Reduction reactions might target the pyrimidine or the carbonyl functionalities within the molecule.

Substitution: Nucleophilic substitution reactions can be performed at specific positions on the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions like amines or alkoxides.

Major Products: The products from these reactions vary depending on the site and type of reaction, but generally include oxidized derivatives, reduced forms, and substituted compounds retaining the core molecular structure.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C21H19N3O2

- Molecular Weight : 349.39 g/mol

- CAS Number : 522652-60-4

This compound integrates the structural motifs of dihydroisoquinoline and phenylpyrimidine , which are known for their diverse pharmacological properties. The presence of the azetidine ring contributes to its potential biological interactions.

Research indicates that this compound exhibits a variety of biological activities, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For example, derivatives with isoquinoline structures have shown promising results in inhibiting cancer cell proliferation. A study indicated that compounds with this framework could induce apoptosis in various cancer cell lines, suggesting their utility as anticancer agents .

Antioxidant Properties

Compounds containing dihydroisoquinoline frameworks are known for their antioxidant capabilities. Research has demonstrated that these compounds can effectively scavenge free radicals, thereby potentially preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through in vitro assays, where it demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory disorders .

Case Study 1: Anticancer Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of the compound and evaluated their cytotoxic effects on breast cancer cell lines. The results showed that certain derivatives significantly inhibited cell growth compared to control groups, highlighting the compound's potential as an anticancer agent .

Case Study 2: Inflammation Inhibition

Another study focused on the anti-inflammatory properties of related compounds. It was found that these compounds effectively reduced levels of inflammatory markers in animal models, suggesting their therapeutic potential in managing chronic inflammatory conditions .

作用机制

The compound's effects often result from its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor's activity through allosteric interactions. These interactions typically involve the aromatic and heterocyclic portions of the molecule, allowing for specificity and potency in its biological activity.

相似化合物的比较

Compared to other compounds with isoquinoline or pyrimidine cores, (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone stands out due to its combined structural elements, providing unique reactivity and application profiles.

Similar Compounds

1-Phenyl-3,4-dihydroisoquinoline

4-Amino-6-phenylpyrimidine

(Pyrimidin-4-yl)azetidin-3-yl methanone derivatives

This detailed article should provide a comprehensive overview of the compound and its significance. Let me know if there's a specific aspect you'd like to dive deeper into!

生物活性

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone , with the CAS number 2034475-50-6 , is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O with a molecular weight of 370.4 g/mol . The structure includes a dihydroisoquinoline moiety and a phenylpyrimidine azetidine component, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 2034475-50-6 |

Synthesis of the Compound

The synthesis of derivatives related to the isoquinoline structure has been extensively studied, particularly using methods such as the Castagnoli-Cushman reaction . In a recent study, 59 derivatives were synthesized, revealing significant biological activities against various phytopathogens, suggesting that modifications in the isoquinoline scaffold can enhance bioactivity .

Antimicrobial Activity

Research indicates that derivatives of the isoquinoline scaffold exhibit notable antifungal and antioomycete activities. For instance, one derivative demonstrated an EC50 value of 14 μM against Pythium recalcitrans, outperforming commercial antifungal agents like hymexazol . This suggests that structural modifications in compounds like this compound could lead to enhanced efficacy against specific pathogens.

The proposed mechanism of action for these compounds involves disrupting biological membrane systems in pathogens. The physiological and biochemical analyses indicate that these compounds may interfere with cellular integrity and function, leading to cell death .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antifungal Efficacy : A study synthesized 59 derivatives and evaluated their activity against multiple phytopathogens. The most potent derivative exhibited significant in vivo efficacy, achieving up to 96.5% preventive efficacy at higher concentrations .

- Structure-Activity Relationship (SAR) : The established quantitative structure–activity relationship (QSAR) models highlight the importance of specific functional groups in enhancing biological activity. For example, the presence of a C4-carboxyl group was identified as crucial for activity against Pythium recalcitrans .

- Comparative Analysis : The comparative analysis of various derivatives revealed that modifications at different positions on the isoquinoline scaffold could lead to varying degrees of antimicrobial activity, emphasizing the need for systematic exploration in drug design .

属性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O/c28-23(26-11-10-17-6-4-5-9-19(17)13-26)20-14-27(15-20)22-12-21(24-16-25-22)18-7-2-1-3-8-18/h1-9,12,16,20H,10-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAGKZVQMCSRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。